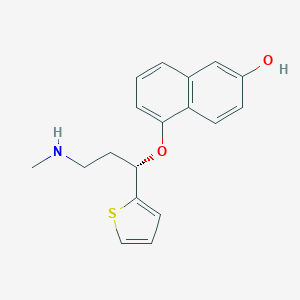
10-O-Vanilloylaucubin
説明
10-O-Vanilloylaucubin is a natural phenolic compound . It is a powder with a molecular formula of C23H28O12 and a molecular weight of 496.5 . It is sourced from the herbs of Vitex negundo and shows significant writhing inhibition following oral administration at doses of 25 mg/kg , suggesting that it has analgesic effects .
Molecular Structure Analysis
The molecular structure of 10-O-Vanilloylaucubin is represented by the formula C23H28O12 . The compound’s IUPAC name is [(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate .Physical And Chemical Properties Analysis
10-O-Vanilloylaucubin is a powder . It has a molecular weight of 496.5 . The compound is soluble in Pyridine, Methanol, Ethanol, etc .科学的研究の応用
Analgesic Effects
10-O-Vanilloylaucubin: has been identified to have significant analgesic effects . It shows considerable writhing inhibition following oral administration, suggesting its potential as a pain-relieving agent . This compound could be a promising candidate for developing new analgesics, especially considering its natural origin from the herbs of Vitex negundo .
Anti-Inflammatory Applications
Traditionally used in Chinese medicine, Vitex negundo , the source of 10-O-Vanilloylaucubin, has been utilized to alleviate swelling and pain due to its pharmacologically active components . The anti-inflammatory properties of 10-O-Vanilloylaucubin contribute to this effect, making it valuable for research into treatments for inflammatory diseases.
Quality Control in Traditional Medicine
A novel extraction and determination method involving Beta/ZSM-22 Zeolites-Based-Mixed Matrix Solid-Phase Dispersion has been developed for quality control of Viticis Fructus . This method is used for the simultaneous extraction and determination of eight compounds, including 10-O-Vanilloylaucubin, ensuring the quality of traditional Chinese medicine preparations .
Pharmacokinetics and Network Pharmacology
The pharmacokinetic profiles of 10-O-Vanilloylaucubin have been studied, and network pharmacology approaches have been integrated to clarify the pharmacological mechanisms of absorbed components from Viticis fructus extract. This research aids in understanding how 10-O-Vanilloylaucubin behaves in the body and its potential interactions with biological pathways, particularly those related to cancer .
Potential Anticancer Properties
Research integrating network pharmacology with pharmacokinetics has suggested that 10-O-Vanilloylaucubin is involved in key pathways related to cancer. In vitro experiments have confirmed the anti-cancer effects of Viticis fructus extract and its absorbed components, including 10-O-Vanilloylaucubin .
Extraction Efficiency Optimization
Studies have found that 10-O-Vanilloylaucubin obtained maximum extraction efficiency when using specific ratios of Beta and ZSM-22 as sorbents. This optimization of extraction efficiency is crucial for the effective use of 10-O-Vanilloylaucubin in various applications, including its potential therapeutic uses .
Safety And Hazards
The safety data sheet for 10-O-Vanilloylaucubin advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
[(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVNBXSLBXSGD-IFWLTBFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=CC(C3C2C(OC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=C[C@H]([C@H]3[C@@H]2[C@@H](OC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-O-Vanilloylaucubin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What evidence suggests that 10-O-Vanilloylaucubin possesses analgesic properties?
A: Research on Vitex rotundifolia fruit extracts identified 10-O-Vanilloylaucubin as one of the compounds responsible for the observed analgesic effect. [] In a study using a mouse model, 10-O-Vanilloylaucubin demonstrated significant inhibition of acetic acid-induced writhing, a common method to assess analgesic activity, when administered orally at a dose of 15 mg/kg. [] Further supporting its analgesic potential, 10-O-Vanilloylaucubin also showed efficacy in increasing the pressure pain threshold in mice at a dose of 50 mg/kg. [] These findings highlight 10-O-Vanilloylaucubin as a promising candidate for further investigation in pain management research.
Q2: Beyond Vitex rotundifolia, are there other plant sources known to contain 10-O-Vanilloylaucubin?
A: Yes, 10-O-Vanilloylaucubin has also been isolated from the fruits of Vitex trifolia, another species known for its medicinal properties. [] This discovery suggests that 10-O-Vanilloylaucubin may be a characteristic bioactive compound within the Vitex genus.
A: While the provided research focuses on the analgesic effects of 10-O-Vanilloylaucubin, its presence in Vitex trifolia fruits led to investigations into other bioactivities. Interestingly, 10-O-Vanilloylaucubin did not display cytotoxic effects against human lung cancer cells (PC9) at a concentration of 20 μM. [] This finding suggests that 10-O-Vanilloylaucubin may possess a favorable safety profile in this specific context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




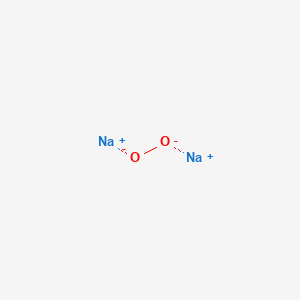
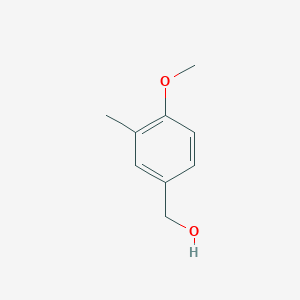

![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

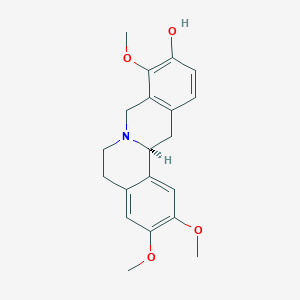
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

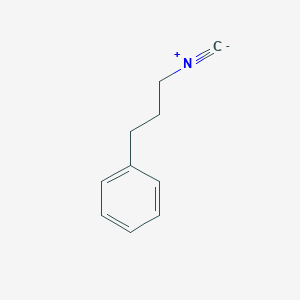
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)

